Cas no 883541-93-3 (5-methyl-1H-1,3-benzodiazole-2-carbaldehyde)
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole-2-carboxaldehyde,6-methyl-
- 5-Methyl-1H-benzoimidazole-2-carbaldehyde
- 6-methyl-1H-benzimidazole-2-carbaldehyde
- 6-METHYL-1H-BENZOIMIDAZOLE-2-CARBALDEHYDE,
- 6-METHYL-1H-BENZO[D]IMIDAZOLE-2-CARBALDEHYDE
- 6-Methyl-1H-benzoimidazole-2-carbaldehyde
- 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde
- 1H-Benzimidazole-2-carboxaldehyde, 5-methyl- (9CI)
- 6-Methyl-1H-benzimidazole-2-carboxaldehyde (ACI)
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- MDL: MFCD07778422
- Inchi: 1S/C9H8N2O/c1-6-2-3-7-8(4-6)11-9(5-12)10-7/h2-5H,1H3,(H,10,11)
- InChI Key: MLUADZVRNSJOLM-UHFFFAOYSA-N
- SMILES: O=CC1NC2C(=CC(C)=CC=2)N=1
Computed Properties
- Exact Mass: 160.06400
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 16
- XLogP3: nothing
Experimental Properties
- PSA: 45.75000
- LogP: 1.68380
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156T-1g |
5-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156T-5g |
5-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 5g |
16943.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156T-25g |
5-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 25g |
15264.76CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156T-500mg |
5-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 500mg |
2959.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156T-250mg |
5-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 250mg |
1908.1CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156T-100mg |
5-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 100mg |
1382.31CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156T-50mg |
5-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 50mg |
1110.94CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156-1g |
6-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 1g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156-5g |
6-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 5g |
16943.89CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0156-500mg |
6-Methyl-1H-benzoimidazole-2-carbaldehyde |
883541-93-3 | 96% | 500mg |
2959.67CNY | 2021-05-07 |
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9, rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Ethyl acetate ; 1 h, 65 °C
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium hydroxide ; pH 7, rt
2.1 Reagents: Manganese oxide (MnO2) Solvents: Methanol , Dichloromethane ; overnight, rt
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Raw materials
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Preparation Products
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Suppliers
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde
Recent Advances in the Study of 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 883541-93-3) and Its Applications in Chemical Biology and Medicine
5-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 883541-93-3) is a benzimidazole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound serves as a versatile building block for the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and fluorescent probes. Recent studies have explored its utility in drug discovery and development, particularly in the context of targeting protein-protein interactions and modulating enzymatic activity.
One of the key areas of research involving 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The study highlighted the compound's ability to form hydrogen bonds with key residues in the ATP-binding pocket of CDK2, suggesting its potential as a scaffold for developing novel anticancer agents.
In addition to its applications in kinase inhibition, 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde has been investigated for its antimicrobial properties. A recent report in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of benzimidazole derivatives using this compound as a starting material. These derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimal cytotoxicity toward mammalian cells. The researchers attributed this selectivity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics.
Another promising avenue of research involves the use of 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde in the development of fluorescent probes for bioimaging. A 2022 study in Analytical Chemistry showcased the synthesis of a benzimidazole-based fluorescent probe derived from this compound, which demonstrated high selectivity for detecting reactive oxygen species (ROS) in live cells. This probe enabled real-time monitoring of oxidative stress in cellular models of neurodegenerative diseases, providing valuable insights into disease mechanisms and potential therapeutic interventions.
Despite these advancements, challenges remain in the optimization of 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde derivatives for clinical applications. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. Nevertheless, the compound's versatility and demonstrated biological activities make it a promising candidate for future drug discovery efforts.
In conclusion, 5-methyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS: 883541-93-3) represents a valuable tool in chemical biology and medicinal chemistry. Its applications span from kinase inhibition and antimicrobial therapy to bioimaging, underscoring its potential to contribute to the development of novel therapeutic agents. Ongoing research will likely uncover additional uses for this compound, further solidifying its role in advancing biomedical science.
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